molecular formula C11H14OS B312799 1-[4-(Ethylsulfanyl)phenyl]-1-propanone

1-[4-(Ethylsulfanyl)phenyl]-1-propanone

Cat. No.: B312799
M. Wt: 194.3 g/mol
InChI Key: QXHDWTMSNSHBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Ethylsulfanyl)phenyl]-1-propanone is a ketone derivative featuring a propanone backbone substituted with a 4-(ethylsulfanyl)phenyl group. The ethylsulfanyl (C₂H₅S-) moiety attached to the aromatic ring influences its electronic and steric properties, making it relevant in pharmaceutical and organic synthesis contexts.

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.3 g/mol

IUPAC Name

1-(4-ethylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C11H14OS/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h5-8H,3-4H2,1-2H3

InChI Key

QXHDWTMSNSHBCM-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC=C(C=C1)SCC

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)SCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the propanone core but differ in substituents, leading to variations in physicochemical properties and bioactivity:

Compound Name Substituent(s) Molecular Weight Key Properties/Applications Evidence ID
1-[4-(Butylthio)phenyl]-1-propanone Butylthio (C₄H₉S-) ~224.34 Higher lipophilicity; industrial use
1-[4-(Butylsulfonyl)phenyl]-1-propanone Butylsulfonyl (C₄H₉SO₂-) 254.34 Increased polarity; sulfonyl group enhances stability
1-(2,4-Dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one Dihydroxyphenyl, nitropropenone ~314.29 Antimalarial activity (IC₅₀: 1.05 μM); inhibits falcipain-2
4'-Methylpropiophenone 4-Methylphenyl 148.20 Simpler structure; precursor in synthesis
1-(6-Methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone Methylpyridinyl, methylthio ~285.38 Heterocyclic influence; potential pharmacological activity

Key Observations:

  • Lipophilicity : Longer alkyl chains (e.g., butylthio vs. ethylsulfanyl) increase lipophilicity, affecting membrane permeability and bioavailability .
  • Electronic Effects: Sulfonyl groups (as in 1-[4-(butylsulfonyl)phenyl]-1-propanone) enhance polarity and oxidative stability compared to thioethers .
  • Bioactivity : The dihydrochalcone derivative () demonstrates antimalarial efficacy via falcipain-2 inhibition, suggesting that electron-withdrawing groups (e.g., nitro) enhance biological targeting .

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